N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a sulfanyl-acetamide side chain at position 2. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole-based scaffolds are prevalent, such as kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-19-13-11-16(12-14-19)21-23(26-22(25-21)17-7-3-2-4-8-17)29-15-20(27)24-18-9-5-6-10-18/h2-4,7-8,11-14,18H,5-6,9-10,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNYPQRUQDXZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The synthesis begins with constructing the 1H-imidazole ring substituted at positions 2 and 5. A common strategy involves cyclocondensation of α-diketones with aldehydes and ammonium acetate. For this compound:
- Step 1 : 4-Methoxybenzaldehyde reacts with phenylacetaldehyde in the presence of ammonium acetate and acetic acid under reflux to yield 5-(4-methoxyphenyl)-2-phenyl-1H-imidazole.
- Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Glacial acetic acid |
| Catalyst | Ammonium acetate |
| Reaction Time | 6–8 hours |
This step achieves 65–75% yield, with purity confirmed via HPLC.
Thiol Functionalization
The 4-position of the imidazole ring undergoes sulfanylation to introduce the thioether group:
- Step 2 : The imidazole intermediate reacts with thiourea in the presence of iodine and potassium carbonate, followed by hydrolysis to generate the 4-mercaptoimidazole derivative.
- Critical Parameters :
| Parameter | Value |
|---|---|
| Thiourea Equivalents | 1.2 equiv |
| Oxidizing Agent | I₂ (0.5 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Yield | 60–68% |
Acetamide Coupling
The final step involves alkylation of the thiol group with N-cyclopentyl-2-chloroacetamide:
- Step 3 : The 4-mercaptoimidazole reacts with N-cyclopentyl-2-chloroacetamide in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM).
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (dropwise addition) |
| Reaction Time | 12 hours |
| Workup | Extraction with DCM, washed with brine |
| Yield | 55–62% |
One-Pot Reductive Cyclization Strategy
A modified approach inspired by reductive cyclization methodologies (PMC3124116) streamlines the synthesis:
Reaction Sequence
- SₙAr Reaction : 2-Fluoro-5-(4-methoxyphenyl)nitrobenzene reacts with cyanoacetamide under basic conditions (NaH/DMF) to form an intermediate nitrophenyl cyanoacetamide.
- Reductive Cyclization : Addition of FeCl₃ and Zn in HCl induces simultaneous reduction of the nitro group and cyclization to form the imidazole ring.
Optimized Conditions
| Parameter | Value |
|---|---|
| FeCl₃ Loading | 3 equiv |
| Zn Powder | 10 equiv |
| Temperature | 100°C |
| Solvent | DMF/H₂O (9:1) |
| Overall Yield | 70–75% |
This method reduces purification steps and improves scalability.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors are employed for the cyclocondensation step:
- Reactor Type : Microfluidic tubular reactor
- Residence Time : 20 minutes
- Throughput : 1.2 kg/day
- Purity : >98% (by LC-MS)
Purification Techniques
- Crystallization : Ethanol/water (7:3) at −20°C yields 90% recovery.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) for analytical-scale purification.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 3 | 25–30% | Moderate | Low |
| One-Pot | 2 | 70–75% | High | Moderate |
| Continuous Flow | 2 | 65–70% | Very High | High |
The one-pot method balances yield and practicality, while continuous flow synthesis is optimal for industrial applications.
Challenges and Optimization Opportunities
Byproduct Formation
- Issue : Thioether oxidation to sulfones during storage.
- Mitigation : Use of antioxidant additives (e.g., BHT) in final formulation.
Solvent Selection
- Problem : DMF complicates waste disposal.
- Solution : Switch to cyclopentyl methyl ether (CPME), a greener solvent, with comparable yields.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying protein interactions.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioacetamide group may form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed analysis:
Heterocyclic Core Modifications
- ZINC35476132 (Z9): N-Cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide (). Key Difference: Replaces the imidazole ring with a 1,2,4-oxadiazole. This may reduce interactions with protonated enzyme active sites, affecting potency in targets like proteases or kinases.
- Compound 8t (): N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Key Difference: Uses a 1,3,4-oxadiazole core with an indole substituent.
Substituent Variations
- Compound 9 (): 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide. Key Difference: Incorporates a thiazolidinone ring and naphthalene group.
- Compound: N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. Key Difference: Chlorophenyl substituents instead of methoxyphenyl.
Structural and Computational Insights
- These tools ensure accurate bond-length and angle measurements, critical for SAR studies.
- Hydrogen-Bonding Patterns : Analogous compounds (e.g., 8t, 8u) exhibit sulfanyl-acetamide motifs capable of forming hydrogen bonds with residues like Asp or Glu in enzyme active sites (). The methoxy group in the target compound may engage in hydrophobic interactions or act as a hydrogen-bond acceptor .
Biological Activity
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide is a complex organic compound notable for its unique structural characteristics, including an imidazole ring and a cyclopentyl group. The molecular formula is with a molecular weight of approximately 407.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Structural Features
The compound's structure includes:
- Imidazole Ring : Known for diverse pharmacological activities.
- Cyclopentyl Group : May influence lipophilicity and biological activity.
- Methoxyphenyl Substituent : Enhances interaction with biological targets.
Anticancer Activity
Research indicates that compounds with imidazole cores often exhibit anticancer properties. Studies have demonstrated that derivatives of imidazole can show significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide have shown promising results in inhibiting the growth of colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some derivatives achieving notable cytotoxic effects .
The mechanism by which N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in malignant cells.
Interaction Studies
Molecular docking studies have indicated that N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide interacts favorably with several biological targets, suggesting potential therapeutic applications. The binding affinity with target proteins indicates strong potential for drug development.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-phenyloxazole | Oxazole ring instead of imidazole | Anticancer properties |
| 1H-Imidazo[4,5-b]pyridine derivatives | Different heterocyclic structure | Antimicrobial and anti-inflammatory |
| 4-Methylthioaniline derivatives | Similar sulfanyl group | Enzyme inhibition |
N-Cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfany}acetamide stands out due to its unique combination of structural features and associated biological activities.
Case Studies
Several case studies have explored the anticancer potential of imidazole derivatives. For example, a study synthesized various imidazole-based compounds and evaluated their activity against cancer cell lines. The results indicated that specific modifications to the imidazole structure significantly enhanced cytotoxicity, emphasizing the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves three key steps: (i) imidazole ring construction via cyclization of thiourea derivatives with α-halo ketones under basic conditions (pH 8–10, 60–80°C), (ii) introduction of the sulfanyl linkage using thiol-disulfide exchange reactions, and (iii) amide bond formation via coupling of the cyclopentylamine moiety with activated carboxylic acid intermediates. Reaction optimization requires strict control of temperature (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for thiol:imidazole) to avoid side products .
- Validation : Monitor reaction progress via TLC and HPLC, and confirm purity (>95%) using reversed-phase chromatography.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and verify its structural integrity?
- NMR : Assign peaks using ¹H and ¹³C NMR:
- ¹H NMR (DMSO-d₆) : δ 8.2–7.3 ppm (aromatic protons from phenyl/methoxyphenyl), δ 4.1–3.8 ppm (cyclopentyl CH₂), δ 3.7 ppm (OCH₃ singlet).
- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, imidazole C-S at ~125 ppm .
- IR : Confirm sulfanyl (C-S) stretch at 650–700 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹.
- MS : ESI-MS should show [M+H]⁺ at m/z 489.6 (calculated for C₂₄H₂₅N₃O₂S).
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in hydrogen bonding patterns and unit cell parameters?
- Approach : Use SHELXL (v.2018/3) for refinement, applying TWIN/BASF commands to address twinning. For hydrogen bonding ambiguities, perform graph-set analysis (Bernstein et al., 1995) to categorize motifs (e.g., R₂²(8) for N-H···O interactions). Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .
- Case Study : A 2024 study reported conflicting unit cell volumes (ΔV = 12 ų) due to solvent inclusion; re-crystallize from anhydrous THF and collect data at 100 K to minimize lattice variability .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopentyl group in modulating biological activity against kinase targets?
- Experimental Design :
- Synthesize analogs with cyclohexyl, isopropyl, and tert-butyl substituents.
- Test inhibitory activity against EGFR and VEGFR-2 via kinase assays (IC₅₀ determination).
- Perform molecular docking (AutoDock Vina) to compare binding energies and hydrophobic pocket interactions.
- Findings : Cyclopentyl’s conformational flexibility enhances entropy-driven binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for cyclohexyl), as shown in a 2025 study .
Q. What mechanistic insights explain the compound’s pH-dependent stability in aqueous buffers, and how does this impact in vitro assay design?
- Analysis :
- Degradation Pathways : At pH < 5, sulfanyl cleavage occurs via acid-catalyzed hydrolysis (t₁/₂ = 2.3 h at pH 3). At pH > 8, amide hydrolysis dominates (t₁/₂ = 6.5 h at pH 9).
- Mitigation : Use PBS (pH 7.4) with 0.1% BSA to stabilize the compound during cell-based assays. Confirm stability via UPLC-MS at 0, 6, and 24 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
